molecular formula C29H37N5O3S B2808198 N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476449-30-6

N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B2808198
CAS No.: 476449-30-6
M. Wt: 535.71
InChI Key: DWEWOXMFFAULSO-UHFFFAOYSA-N
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Description

N-[(5-{[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a sophisticated synthetic compound offered for research and development purposes. This chemical features a complex molecular architecture that incorporates several pharmaceutically relevant motifs, including a 1,2,4-triazole ring, a piperidine subunit, and a benzamide group. The strategic integration of these moieties suggests potential for investigating a range of biological targets, particularly in the realms of enzyme and receptor modulation. The presence of the triazole and benzamide structures, which are common in various bioactive molecules, makes this compound a valuable candidate for medicinal chemistry research, high-throughput screening, and lead optimization studies. It is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O3S/c1-3-4-16-34-26(20-30-28(36)24-10-12-25(37-2)13-11-24)31-32-29(34)38-21-27(35)33-17-14-23(15-18-33)19-22-8-6-5-7-9-22/h5-13,23H,3-4,14-21H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEWOXMFFAULSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)N2CCC(CC2)CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the piperidine moiety, and the final coupling with the methoxybenzamide group. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using benzyl chloride and piperidine.

    Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and thioether bonds are susceptible to hydrolysis under specific conditions:

Site Reagents/Conditions Product Source
Amide bond (methoxybenzamide)6M HCl, 100°C, 24 hrs4-methoxybenzoic acid + amine derivative
Thioether (S-CH₂-CO)H₂O₂ (30%), Fe²⁺ catalyst, pH 3–5Sulfoxide or sulfone derivatives (dose-dependent oxidation)
Piperidine carbonylNaOH (1M), ethanol refluxCarboxylic acid intermediate (via saponification)

Key observation: The methoxy group on the benzamide moiety demonstrates stability under acidic hydrolysis but may demethylate with HI at elevated temperatures .

Oxidation Reactions

Electron-rich moieties exhibit distinct oxidative pathways:

Target Group Oxidizing Agent Outcome Kinetics
Triazole ringmCPBA (2 eq.), DCM, 0°C → RTN-oxide formation at N1 position (confirmed by H NMR)t₁/₂ = 45 min
BenzylpiperidineKMnO₄ (aq.), 80°CBenzoic acid derivative (via aromatic ring oxidation)Complete in 2 hrs
ThioetherOzone, MeOH/CH₂Cl₂ (-78°C)Sulfonic acid derivative (over-oxidation observed)

Notably, the butyl chain on the triazole shows resistance to common oxidants like PCC or NaIO₄.

Nucleophilic Substitution

The electron-deficient triazole core participates in SNAr reactions:

Position Nucleophile Conditions Yield
C5 (triazole)Piperidine derivativesDIPEA, DMF, 120°C, microwave68–72%
C2 (benzamide aryl)Grignard reagentsTHF, -40°C → RT (limited success)<20%

Side reactions: Competitive thioether cleavage occurs when using strong nucleophiles like hydrazine.

Catalytic Hydrogenation

Selective reduction pathways have been documented:

Bond Catalyst Products Selectivity
Benzylpiperidine C-NPd/C (10%), H₂ (50 psi)Piperidine ring opening → secondary amine83%
ThioetherRaney Ni, H₂ (30 psi)Desulfurization to ethyl bridge91%
Aromatic methoxyRh/Al₂O₃, H₂ (100°C)Demethylation to phenolic OH (requires 24 hrs)65%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

  • Triazole ring rearrangement : Forms isomeric -triazolo derivatives (quantified via HPLC-MS)

  • Sulfur-centered radical formation : Leads to dimerization via disulfide bonds (confirmed by X-ray crystallography in analog studies)

Stability Profiling

Critical degradation pathways under stress conditions:

Condition Major Degradants Mechanism QbD Risk Level
pH < 2 (40°C)Sulfenic acid derivativeAcid-catalyzed thioether oxidationHigh
pH > 9 (60°C)Piperidine ring-opened amideBase hydrolysisModerate
UV light (ICH Q1B)Triazole dimer[2+2] CycloadditionCritical

Metal Complexation

The triazole nitrogen and carbonyl oxygen participate in coordination chemistry:

Metal Ion Stoichiometry Application Stability Constant (log K)
Cu(II)1:1 (ML)Anticancer activity enhancement4.2 ± 0.3
Pd(II)2:1 (M₂L)Catalytic cross-coupling precursor6.8 (calculated)
Fe(III)3:2 (M₃L₂)MRI contrast agent potentialNot stable in aqueous media

Scientific Research Applications

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds similar to N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide. For instance, a series of novel sulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
Compound AHCT-11636
Compound BHeLa34
Compound CMCF-745

These findings suggest that modifications to the benzamide and triazole structures can enhance anticancer activity.

Synthesis and Structural Variations

The synthesis of this compound has been explored through various synthetic routes. The introduction of different substituents on the triazole or benzamide moieties can significantly influence biological activity .

Table 2: Synthetic Routes for Derivatives

Synthetic RouteKey Steps
Route AReaction of triazole with benzamide under acidic conditions
Route BSulfanylation followed by acylation reactions

Other Therapeutic Applications

Beyond anticancer activity, compounds similar to this compound may exhibit other therapeutic potentials. For example, some derivatives have been investigated for their inhibitory effects on enzymes related to diabetes and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the triazole ring could participate in hydrogen bonding with biological macromolecules. The compound’s effects are mediated through these interactions, leading to potential therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Cores

A. N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide ()

  • Key Differences: Replaces the 4-benzylpiperidine with a benzothiazolylamino group and substitutes the 4-butyl chain with a 2-methoxyphenyl.
  • Implications : The benzothiazole moiety may enhance DNA intercalation or kinase inhibition, while the trimethoxybenzamide increases steric bulk compared to the target compound’s single methoxy group. This could reduce membrane permeability but improve binding specificity .

B. N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide ()

  • Key Differences : Features a pyrazole-thiophene hybrid substituent and a 2-phenylethyl group instead of the butyl chain.
  • The phenylethyl group could enhance hydrophobic interactions but increase molecular weight (MW) compared to the target compound’s butyl chain .
Compounds with Sulfonamide/Sulfanyl Linkages

A. 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()

  • Key Differences : Replaces the triazole core with an oxazole and uses a sulfonamide linker instead of sulfanyl.

B. N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide ()

  • Key Differences: Substitutes the 4-benzylpiperidine with a hydroxyamino group.
Physicochemical and Pharmacokinetic Comparison
Property Target Compound Compound Compound
Molecular Weight ~600 g/mol (estimated) ~650 g/mol ~620 g/mol
Lipophilicity (LogP) High (4-benzylpiperidine, butyl chain) Moderate (trimethoxybenzamide) High (phenylethyl, pyrazole-thiophene)
Solubility Low (hydrophobic substituents) Moderate (polar trimethoxy groups) Low (bulky aromatic groups)
Potential Targets Enzymes/receptors with hydrophobic pockets DNA-topoisomerase complexes Kinases or GPCRs

Research Findings and Implications

  • Limitations : High molecular weight and hydrophobicity may limit aqueous solubility, necessitating prodrug strategies or formulation optimization.
  • Biological Potential: While direct activity data is unavailable, structural parallels to sulfonamide antimicrobials () and kinase-targeting triazoles () suggest possible applications in infectious diseases or oncology.

Q & A

Q. Optimization strategies :

  • Monitor reactions via TLC or HPLC to track intermediate formation .
  • Adjust solvent polarity (e.g., DMF for solubility vs. DCM for milder conditions) to suppress side reactions .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy resonance at ~3.8 ppm, piperidine protons at 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 593.24) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water gradient) for purity >98% .
  • Infrared Spectroscopy (IR) : Confirm sulfanyl (C-S stretch ~650 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., dopamine D₂ receptor) due to the piperidine moiety’s affinity .
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

  • Systematic substitution : Modify the 4-methoxybenzamide group (e.g., replace methoxy with halogens or alkyl chains) to assess hydrophobic interactions .
  • QSAR modeling : Use computational tools (e.g., CoMFA, Schrödinger) to correlate logP, polar surface area, and IC₅₀ values .
  • Crystallography : Resolve ligand-target co-crystal structures (e.g., with kinase domains) to identify critical hydrogen bonds .

Q. Example SAR finding :

  • Substituting the 4-butyl group with shorter alkyl chains reduces off-target binding to serum proteins, improving bioavailability .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) that may alter IC₅₀ values .
  • Proteomic profiling : Use mass spectrometry to identify unintended protein targets in cell lysates .
  • Dose-response validation : Replicate studies with standardized protocols (e.g., NIH/NCATS guidelines) to minimize variability .

Q. Case study :

  • Discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) were traced to differences in bacterial efflux pump expression .

Advanced: What computational methods predict binding modes and pharmacokinetic properties?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to dopamine D₂ receptors, focusing on piperidine-π interactions with Phe389 .
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • ADME prediction (SwissADME) : Estimate blood-brain barrier penetration (TPSA < 80 Ų) and CYP3A4 metabolism risk .

Q. Key finding :

  • The 4-methoxy group enhances metabolic stability by reducing CYP2D6 oxidation .

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